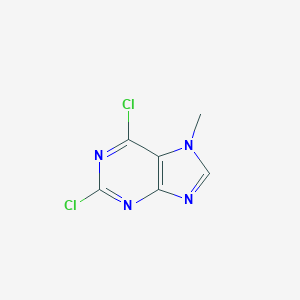

2,6-Dichloro-7-methylpurine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7853. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-7-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N4/c1-12-2-9-5-3(12)4(7)10-6(8)11-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMUWHZAZGTMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177265 | |

| Record name | Purine, 2,6-dichloro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2273-93-0 | |

| Record name | 2,6-Dichloro-7-methyl-7H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2273-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purine, 2,6-dichloro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-7-methylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 2,6-dichloro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-7-methyl-7H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dichloro-7-methylpurine chemical properties

An In-depth Technical Guide to 2,6-Dichloro-7-methylpurine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with purine analogs. We will delve into the core chemical properties, synthesis, and reactivity of this compound, a key heterocyclic building block. The insights provided herein are grounded in established chemical principles and aim to facilitate its effective use in the laboratory and in the design of novel therapeutic agents.

Introduction: The Strategic Value of this compound

This compound (CAS No. 2273-93-0) is a synthetically versatile intermediate belonging to the purine class of heterocyclic compounds. Its structure is analogous to the core of natural purine nucleosides, making it a privileged scaffold in medicinal chemistry. The strategic placement of two chlorine atoms on the purine ring provides reactive handles for sequential and selective nucleophilic substitution. This allows for the systematic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The primary value of this molecule lies in its role as a precursor to a wide array of biologically active compounds, including kinase inhibitors, antivirals, and anticancer agents.[][2][3] This guide will provide the foundational knowledge required to leverage the unique chemical characteristics of this compound in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective handling, reaction setup, and purification. The key properties of this compound are summarized below.

Core Properties

Quantitative data for this compound has been aggregated from various chemical suppliers and databases to provide a reliable reference.

| Property | Value | Source(s) |

| CAS Number | 2273-93-0 | [4][5][6] |

| Molecular Formula | C₆H₄Cl₂N₄ | [4][5][7] |

| Molecular Weight | 203.03 g/mol | [5][7] |

| Appearance | Off-white crystalline powder | [4][8] |

| Melting Point | 195.5-196 °C | [4][8] |

| Boiling Point | 307.2°C at 760 mmHg | [4][8] |

| Density | 1.8 ± 0.1 g/cm³ | [4][8] |

| Water Solubility | 0.07 M | [4][8] |

| LogP (XLogP3) | 1.67 - 2.0 | [4][5] |

| Topological Polar Surface Area (TPSA) | 43.6 Ų | [5][7] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the position of the methyl group. For the N7-methyl isomer, a characteristic singlet for the methyl protons (CH₃) would be expected, alongside a singlet for the C8 proton. It is crucial to distinguish this from the N9-methyl isomer, which would show different chemical shifts for these protons.[9]

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorbances would correspond to C-H, C=N, and C=C stretching vibrations within the heterocyclic ring structure.[7]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition (C₆H₄Cl₂N₄). The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Synthesis and Purification Protocol

The most common synthesis of this compound involves the direct methylation of 2,6-dichloropurine. This reaction typically yields a mixture of the N7 and N9-methylated isomers, which must then be separated.[6]

Experimental Protocol: Methylation of 2,6-Dichloropurine

This protocol is adapted from established procedures and provides a reliable method for synthesizing the target compound.[6]

Materials:

-

2,6-Dichloropurine (1.0 eq.)

-

Iodomethane (1.1 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.2 eq.)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 2,6-dichloropurine (1.0 eq.) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (1.2 eq.) to the suspension. The causality here is that K₂CO₃ acts as a base to deprotonate the purine ring's imidazole nitrogen, generating the nucleophile required for the subsequent reaction.

-

Add iodomethane (1.1 eq.) dropwise to the stirring mixture at room temperature (20 °C). Acetonitrile is an ideal polar aprotic solvent as it dissolves the reactants and facilitates the Sₙ2 reaction without interfering.

-

Stir the reaction mixture vigorously at 20 °C for approximately 70 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of this compound and 2,6-dichloro-9-methylpurine.

-

Purify the crude mixture using column chromatography on silica gel. Elute with a solvent system such as dichloromethane/methanol (e.g., 90/10 v/v) to separate the two isomers. The N7 and N9 isomers have different polarities, allowing for their separation.[6]

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the differential reactivity of the two chlorine atoms in nucleophilic aromatic substitution (SₙAr) reactions.

-

C6 Position : The chlorine atom at the C6 position is significantly more electrophilic and thus more susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.

-

C2 Position : The chlorine atom at the C2 position is less reactive. Substitution at this position typically requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) after the C6 position has already reacted.

This reactivity profile allows for a stepwise and selective derivatization strategy, which is a cornerstone of its application in building molecular libraries.

Common Derivatization Pathways

The diagram below outlines the principal reactive pathways for this compound.

Caption: Selective nucleophilic substitution pathways for this compound.

Applications in Drug Discovery

The purine scaffold is a recurring motif in many FDA-approved drugs, particularly in oncology and virology. This compound serves as a key starting material for accessing novel analogs with therapeutic potential.

-

Kinase Inhibitors : Many protein kinases bind to ATP, which has a purine core. Consequently, substituted purines are excellent scaffolds for designing competitive kinase inhibitors. This compound is used in the discovery of novel inhibitors for targets like mTOR (mammalian target of rapamycin), a crucial regulator of cell growth and proliferation.[][6]

-

Antiviral and Anticancer Agents : By mimicking natural nucleosides, derivatives of this compound can interfere with DNA replication or other critical cellular processes in cancer cells or viruses.[2] The introduction of chlorine atoms into molecules is a well-established strategy in drug discovery to modulate potency and metabolic stability.[10][11]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards[7]:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[4][8]

-

Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]

Storage Conditions

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[4][8]

-

For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate characterized by its versatile reactivity and its structural resemblance to the endogenous purine core. The ability to perform selective, stepwise nucleophilic substitutions at the C6 and C2 positions makes it an indispensable tool for medicinal chemists. By providing a robust platform for generating chemical diversity, it continues to be a critical building block in the quest for novel therapeutics to address unmet medical needs.

References

-

2,6-dichloro-7-methyl-7H-purine | C6H4Cl2N4 | CID 75281 . PubChem, National Center for Biotechnology Information. [Link]

-

Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy . ResearchGate. [Link]

-

Facile and Practical Synthesis of 2,6-Dichloropurine . ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central, National Institutes of Health. [Link]

-

Reviews & Reactions: C-H Borylation of BCPs, Magic Chloro, and More . Drug Hunter. [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 2273-93-0 [chemicalbook.com]

- 7. 2,6-dichloro-7-methyl-7H-purine | C6H4Cl2N4 | CID 75281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 2,6-DICHLORO-9-METHYL-9H-PURINE(2382-10-7) 1H NMR [m.chemicalbook.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

An In-depth Technical Guide to 2,6-Dichloro-7-methylpurine (CAS 2273-93-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-7-methylpurine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. As a derivative of purine, a class of molecules fundamental to nucleic acids, its structure offers a versatile scaffold for the synthesis of a diverse array of biologically active compounds. The strategic placement of two chlorine atoms at the 2 and 6 positions renders the purine core susceptible to regioselective nucleophilic substitution, making it an invaluable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on practical insights for its utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 2273-93-0 | [1] |

| Molecular Formula | C₆H₄Cl₂N₄ | [2] |

| Molecular Weight | 203.03 g/mol | [2] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 195-199 °C | [1] |

| Boiling Point | 307.2±52.0 °C (Predicted) | [1] |

| Density | 1.76±0.1 g/cm³ (Predicted) | [1] |

| Storage | Inert atmosphere, 2-8°C, sealed away from moisture | [2][3] |

Synthesis of this compound

The primary route to this compound involves the direct alkylation of 2,6-dichloropurine. This reaction typically yields a mixture of the N7 and N9-methylated isomers, a common feature in purine chemistry. The regioselectivity can be influenced by reaction conditions, but separation of the isomers is generally required.

Protocol: Methylation of 2,6-Dichloropurine

This protocol describes a common method for the synthesis of this compound, which results in a mixture of the N7 and N9 isomers that can be separated by column chromatography.[1]

Materials:

-

2,6-Dichloropurine

-

Iodomethane (Methyl iodide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

Procedure:

-

In a round-bottom flask, suspend 2,6-dichloropurine (1.0 eq.) in acetonitrile.

-

Add potassium carbonate (1.2 eq.) to the suspension.

-

To the stirred mixture, add iodomethane (1.1 eq.) at room temperature (20 °C).

-

Stir the reaction mixture for 70 hours at 20 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent by rotary evaporation.

-

The crude product is then purified by column chromatography on silica gel using a dichloromethane/methanol (90/10, v/v) eluent system.

-

This separation affords 2,6-dichloro-9-methyl-9H-purine (typically the major product with a yield of around 66%) and this compound (typically the minor product with a yield of around 30%).[1]

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild base used to deprotonate the purine ring, activating it for nucleophilic attack on the iodomethane.

-

Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

Separation: The difference in polarity between the N7 and N9 isomers allows for their separation by silica gel chromatography.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the differential reactivity of the two chlorine atoms towards nucleophilic aromatic substitution (SₙAr). Generally, the chlorine at the C6 position is more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position.[4][5] This regioselectivity is a cornerstone of its application in building complex purine derivatives.

Caption: Key nucleophilic substitution reactions.

Substitution with Amines

The reaction with primary and secondary amines is a fundamental transformation, leading to a wide range of 6-amino-2-chloro-7-methylpurine derivatives. These products are often key intermediates in the synthesis of kinase inhibitors.

General Protocol: Amination at the C6 Position

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as n-butanol or ethanol.

-

Add the desired amine (1.0-1.2 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

-

Heat the reaction mixture at reflux for several hours, monitoring by TLC.

-

After cooling, the product can be isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.

Substitution with Hydrazine

Reaction with hydrazine hydrate provides the 2-chloro-6-hydrazino-7-methylpurine intermediate, which can be further functionalized, for example, by condensation with dicarbonyl compounds to form hydrazones.

Experimental Protocol: Synthesis of 2-Chloro-6-hydrazino-7-methylpurine (Adapted from a similar reaction with 2,6-dichloropurine[6])

-

Dissolve this compound in ethanol.

-

Add hydrazine hydrate and stir the mixture at 80°C for 3 hours.[6]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

Substitution with Azide

The introduction of an azido group at the C6 position is achieved by reaction with sodium azide. The resulting 6-azido-2-chloro-7-methylpurine is a versatile intermediate that can be used in "click chemistry" or reduced to the corresponding amine.

General Protocol: Azidation at the C6 Position

-

Dissolve this compound in a polar aprotic solvent such as DMF.

-

Add sodium azide (NaN₃) and heat the mixture. Reaction temperatures can range from room temperature to 80°C or higher, depending on the substrate.[7][8]

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain the product.

Applications in Drug Discovery

This compound is a valuable precursor in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1] The purine scaffold derived from this compound has been utilized in the development of novel mTOR inhibitors.[1]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of protein kinases that control the progression of the cell cycle. Inhibitors of CDKs are being actively investigated as anti-cancer agents. The 2,6-disubstituted purine core, accessible from this compound, is a common feature in many CDK inhibitors.

Spectroscopic Characterization (Predicted)

¹H NMR (in CDCl₃):

-

H8 proton: Expected to be a singlet in the range of δ 8.0-8.5 ppm. In the related 7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine, the H8 proton appears at δ 8.33 ppm.[9]

-

N7-Methyl group: Expected to be a singlet around δ 3.8-4.2 ppm.

¹³C NMR (in CDCl₃):

-

C2, C4, C5, C6, C8: The five carbons of the purine ring are expected to appear in the aromatic region (δ 120-160 ppm).

-

N7-Methyl carbon: Expected to be in the range of δ 30-40 ppm.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

- Dobak, I., et al. (2008). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Applied Magnetic Resonance, 34(1), 47-53.

-

QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

-

(n.d.). Supporting Information 1. Retrieved from [Link]

- Kotek, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17325-17337.

- Kapadia, G. J., et al. (2019). Green Regioselective Synthesis of (Purin-6-yl)hydrazones. Russian Journal of General Chemistry, 89(11), 2359-2364.

-

ResearchGate. (n.d.). Facile and Practical Synthesis of 2,6-Dichloropurine. Retrieved from [Link]

- Hocek, M., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13265-13275.

-

Beilstein Journals. (n.d.). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]

-

Liberty University. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-dichloro-7-methyl-7H-purine. Retrieved from [Link]

- Wotring, L. L., et al. (1990). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Journal of Medicinal Chemistry, 33(4), 1334-1337.

- Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.

-

ResearchGate. (n.d.). Reagents and conditions: i) 1. NaH, DMF, 22 °C, 30 min; 2.... Retrieved from [Link]

-

ChemBK. (n.d.). MESG [2-AMino-6-Mercapto-7-Methylpurine, inner salt]. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]

-

Scribd. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copy of 1H NMR and 13C NMR spectra. Retrieved from [Link]

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Synthesis of 4-azido-7-chloro-quinoline. (i) NaN3, DMF; (b).... Retrieved from [Link]

-

Journal of the Korean Chemical Society. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reaction of Amide and Sodium Azide for the Synthesis of Acyl Azide, Urea, and Iminophosphorane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

Sources

- 1. This compound | 2273-93-0 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reaction of Amide and Sodium Azide for the Synthesis of Acyl Azide, Urea, and Iminophosphorane [organic-chemistry.org]

- 9. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to 2,6-Dichloro-7-methylpurine: Structure, Synthesis, and Application

Executive Summary

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Characterized by a purine core with two reactive chloro-substituents and a methyl group at the N7 position, this compound serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules. Its structural features, particularly the differential reactivity of the C2 and C6 positions, allow for selective functionalization, making it an invaluable scaffold for developing targeted therapeutics. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its significant application as a precursor in the development of novel kinase inhibitors, such as those targeting the mTOR pathway.[1][] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Chemical Identity

The fundamental identity of this compound is established by its systematic name and registration numbers, which ensure unambiguous identification in chemical databases and literature.

-

IUPAC Name: 2,6-dichloro-7-methyl-7H-purine[3]

-

CAS Number: 2273-93-0[4]

-

Molecular Formula: C₆H₄Cl₂N₄[3]

-

Molecular Weight: 203.03 g/mol [3]

Structural Elucidation

This compound is a substituted purine, a class of molecules based on a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring.

Caption: 2D structure of this compound.

The key structural features are:

-

A planar, fused ring system.

-

Two chlorine atoms at positions C2 and C6, which act as effective leaving groups in nucleophilic aromatic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

-

A methyl group on the N7 nitrogen of the imidazole ring. This methylation prevents substitution at this position and distinguishes it from its common synthetic isomer, 2,6-dichloro-9-methylpurine.[1] The presence of the N7-methyl group can also influence the molecule's conformation and binding interactions in a biological context.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Off-white crystalline powder | [5] |

| Melting Point | 195.5 - 196 °C | [5] |

| Boiling Point | 307.2 °C at 760 mmHg | [5] |

| Density | 1.8 ± 0.1 g/cm³ | [5] |

| XLogP3 | 2 | [5][6] |

| Topological Polar Surface Area (TPSA) | 43.6 Ų | [4] |

| Storage Temperature | -20°C, sealed, away from moisture | [4] |

Spectral Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, primarily showing a singlet for the C8-H proton and another singlet for the N7-methyl protons. The exact chemical shifts would be determined by the solvent used.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-Cl bonds and the aromatic C=N and C=C stretching vibrations within the purine ring system.[3]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the direct methylation of 2,6-dichloropurine. This process, however, presents a challenge in regioselectivity, as methylation can occur at either the N7 or N9 position of the purine ring.

Strategic Approach: Regioselective Methylation

The direct alkylation of 2,6-dichloropurine with an electrophile like iodomethane in the presence of a base is a standard method.[1][7] The purine ring system has two nucleophilic nitrogen atoms in the imidazole ring (N7 and N9) available for alkylation. The reaction typically yields a mixture of the N7 and N9 isomers. The ratio of these isomers is influenced by factors such as the solvent, the base, and the reaction temperature. The separation of these isomers is, therefore, a critical downstream step.

Precursor Synthesis: 2,6-Dichloropurine

The starting material, 2,6-dichloropurine, is itself a crucial intermediate. It is typically synthesized via the chlorination of purine precursors like xanthine (2,6-dihydroxypurine) using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or pyrophosphoryl chloride.[8][9][10] Industrial-scale processes have been optimized to make this precursor readily available.[9]

Detailed Experimental Protocol: Methylation of 2,6-Dichloropurine

This protocol is based on established laboratory procedures for the synthesis of this compound.[1]

Objective: To synthesize this compound via methylation of 2,6-dichloropurine.

Materials:

-

2,6-Dichloropurine (1.0 eq.)

-

Iodomethane (1.1 eq.)

-

Potassium Carbonate (K₂CO₃) (1.2 eq.)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloropurine (1.0 eq.) in acetonitrile.

-

Addition of Reagents: Add potassium carbonate (1.2 eq.) to the solution. The potassium carbonate acts as a base to deprotonate the purine ring, activating it for nucleophilic attack.

-

Methylation: Add iodomethane (1.1 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature (approx. 20 °C) for 70 hours. The long reaction time is necessary to ensure sufficient conversion.

-

Work-up: After the reaction is complete (monitored by TLC), remove the acetonitrile solvent using a rotary evaporator.

-

Purification: The resulting crude product, which contains a mixture of this compound and 2,6-dichloro-9-methyl-9H-purine, is purified by column chromatography on silica gel.

-

Elution: Elute the column with a solvent system of dichloromethane/methanol (e.g., 90:10 v/v). The two isomers will separate, with the N7-methyl isomer typically being one of the fractions. The reported yield for this compound is approximately 30%, while the N9-methyl isomer is often the major product with a yield of around 66%.[1]

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and separation of N7/N9-methylated dichloropurines.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile synthetic intermediate. The two chlorine atoms are amenable to sequential and selective nucleophilic substitution, providing a robust platform for generating molecular diversity.

Role as a Key Intermediate

The chlorine atom at the C6 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position. This differential reactivity can be exploited to selectively introduce different functionalities. For instance, reaction with an amine can readily displace the C6-chloro group, leaving the C2-chloro group available for a subsequent, different substitution reaction. This stepwise approach is a powerful strategy for building libraries of substituted purine analogues for screening.

Case Study: Synthesis of mTOR Inhibitors

A significant application of this compound is in the synthesis of novel inhibitors of the mammalian target of rapamycin (mTOR).[1][] mTOR is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. The purine scaffold can mimic the adenine core of ATP, allowing molecules built from it to act as competitive inhibitors in the kinase's ATP-binding pocket. By using this compound as a starting point, medicinal chemists can introduce various side chains at the C2 and C6 positions to optimize potency, selectivity, and pharmacokinetic properties for new mTOR inhibitor drug candidates.

General Reaction Pathway

The diagram below illustrates the general synthetic utility of this compound as a scaffold.

Caption: General scheme for derivatization of this compound.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.

-

GHS Hazard Statements: The compound is classified with warnings for being harmful if swallowed (H302), causing skin irritation (H315), and causing serious eye irritation (H319).[3]

-

Precautions: Handling should be performed in a well-ventilated area, such as a fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5] Avoid creating dust and ensure sources of ignition are removed.[5]

References

-

2,6-dichloro-7-methyl-7H-purine | C6H4Cl2N4 | CID 75281. PubChem. [Link]

-

Buy this compound Industrial Grade. CHEMLYTE SOLUTIONS CO.,LTD. [Link]

-

2,6-dichloro-7-methyl-7h-purine (C6H4Cl2N4). PubChemLite. [Link]

-

Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. [Link]

- Process for preparing 2,6-dichloropurine.

Sources

- 1. This compound | 2273-93-0 [chemicalbook.com]

- 3. 2,6-dichloro-7-methyl-7H-purine | C6H4Cl2N4 | CID 75281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - 2,6-dichloro-7-methyl-7h-purine (C6H4Cl2N4) [pubchemlite.lcsb.uni.lu]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]

2,6-Dichloro-7-methylpurine molecular weight

An In-depth Technical Guide: 2,6-Dichloro-7-methylpurine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. As a derivative of the naturally ubiquitous purine scaffold, it possesses two highly reactive chlorine atoms, rendering it an exceptionally versatile intermediate for the synthesis of complex molecular libraries. Its primary utility lies in its role as a precursor for a range of biologically active compounds, most notably in the development of kinase inhibitors targeting critical cell signaling pathways, such as mTOR.[1][][3] This guide provides a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis and purification, robust methods for its analytical characterization, and an exploration of its applications in drug discovery, alongside essential safety and handling protocols.

Introduction: A Versatile Scaffold in Medicinal Chemistry

The purine ring system is a cornerstone of biochemistry, forming the core of nucleobases adenine and guanine. This inherent biological relevance has made purine analogs a fertile ground for drug discovery. By modifying the purine core, chemists can design molecules that interact with a vast array of biological targets, including enzymes, receptors, and nucleic acids.

Halogenated purines, in particular, serve as powerful and adaptable starting materials. The chlorine atoms in compounds like this compound (CAS No. 2273-93-0) function as excellent leaving groups, facilitating sequential and regioselective nucleophilic aromatic substitution reactions. This allows for the systematic introduction of diverse functional groups at the C2 and C6 positions, a common strategy for tuning a compound's potency, selectivity, and pharmacokinetic properties. The methylation at the N7 position provides a specific isomeric scaffold that can influence molecular conformation and interactions with target proteins, distinguishing it from its N9-methyl counterpart. Its documented use in the synthesis of novel mTOR inhibitors underscores its importance for researchers developing next-generation therapeutics for oncology and other disease areas.[1][]

Core Physicochemical & Structural Data

Accurate characterization begins with a solid understanding of the compound's fundamental properties. All quantitative data for this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [][4] |

| CAS Number | 2273-93-0 | [1][5][6] |

| Molecular Formula | C₆H₄Cl₂N₄ | [5][6][7][8] |

| Molecular Weight | 203.03 g/mol | [][4][6][7] |

| Appearance | Off-white crystalline powder | [3][5] |

| Melting Point | 195.5-196 °C | [3][5] |

| Boiling Point | 307.2 °C at 760 mmHg | [5] |

| Density | 1.8 ± 0.1 g/cm³ | [5] |

| SMILES | CN1C=NC2=C1C(=NC(=N2)Cl)Cl | [4][6] |

| InChIKey | HVMUWHZAZGTMJK-UHFFFAOYSA-N | [4][5] |

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved through the alkylation of 2,6-dichloropurine. This reaction, however, presents a challenge in regioselectivity, yielding a mixture of N7- and N9-alkylated isomers that necessitates a robust purification strategy.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Methylation of 2,6-Dichloropurine

This protocol is adapted from established laboratory procedures.[1][9]

-

Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 2,6-dichloropurine (1.0 eq.) and potassium carbonate (1.2 eq.) in anhydrous acetonitrile (approx. 40 mL per 5.0 g of purine).

-

Causality: Potassium carbonate serves as a mild base to deprotonate the purine ring, activating it for nucleophilic attack. Acetonitrile is an appropriate polar aprotic solvent that solubilizes the reactants without interfering with the reaction.

-

-

Alkylation: Add iodomethane (1.1 eq.) to the suspension. Seal the flask and stir the reaction mixture vigorously at ambient temperature (20 °C) for approximately 70 hours.

-

Insight: The reaction proceeds via an SN2 mechanism. While heating can accelerate the reaction, it may also lead to increased side products. Monitoring by TLC (Thin Layer Chromatography) is crucial to determine the point of optimal conversion.

-

-

Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude product mixture.

-

Purification: The crude solid must be purified by column chromatography to separate the N7 and N9 isomers.

-

Column Packing: Prepare a silica gel column using a suitable eluent system, such as dichloromethane/methanol (90:10 v/v).[1]

-

Loading and Elution: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column. Elute the column, collecting fractions and monitoring them by TLC.

-

Isolation: The two isomers will separate on the column. Combine the fractions containing the pure desired product (this compound) and the byproduct (2,6-dichloro-9-methyl-9H-purine) separately.

-

Trustworthiness: The significant difference in polarity between the N7 and N9 isomers allows for effective separation via silica gel chromatography, a self-validating system where separation is visually and analytically tracked. Typical reported yields are ~30% for the N7 isomer and ~66% for the N9 isomer.[1]

-

-

Final Analysis: Remove the solvent from the combined fractions of the desired product to yield this compound as an off-white solid. Confirm identity and purity using the analytical methods described in the following section.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a critical step. A multi-technique approach ensures the highest confidence in the material's quality.

References

- 1. This compound | 2273-93-0 [chemicalbook.com]

- 3. Cas 2273-93-0,this compound | lookchem [lookchem.com]

- 4. 2,6-dichloro-7-methyl-7H-purine | C6H4Cl2N4 | CID 75281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. This compound | VSNCHEM [vsnchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

physical properties of 2,6-Dichloro-7-methylpurine

An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-7-methylpurine

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of the . As a key intermediate in the synthesis of various biologically active compounds, a thorough understanding of its physicochemical characteristics is paramount for its effective application. This document moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and the scientific rationale behind the methodologies.

Compound Identity and Significance

This compound, with the CAS Number 2273-93-0, is a substituted purine derivative.[1][2] Its structure, featuring reactive chlorine atoms at the 2 and 6 positions, makes it a versatile building block for creating a wide array of purine analogues. These analogues are explored for their potential as therapeutic agents, notably in the development of mTOR inhibitors and other kinase-targeted molecules.[2][3] A precise characterization of its physical properties is the foundational step for its use in synthesis, formulation, and biological screening.

Molecular Structure:

-

IUPAC Name: 2,6-dichloro-7-methyl-7H-purine[4]

-

Synonyms: NSC 7853, 5,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyrimidine[1][5]

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various experimental conditions, from reaction setups to storage.

| Property | Value | Source(s) |

| Molecular Weight | 203.03 g/mol | [1][4][6] |

| Appearance | Off-white crystalline powder | [1][3][5] |

| Melting Point | 195.5-196 °C | [1][3][5] |

| Boiling Point | 307.2°C at 760 mmHg | [1][5] |

| Density | 1.8 ± 0.1 g/cm³ | [1][5] |

| Water Solubility | 0.07 M | [1][5] |

| pKa | -2.04 ± 0.30 (Predicted) | [3] |

| LogP (XLogP3) | 2 | [1][5] |

| Vapor Pressure | 0.000733 mmHg at 25°C | [1][5] |

| Refractive Index | 1.760 | [1][5] |

Experimental Determination of Physical Properties

The reliability of synthetic and biological studies hinges on the accurate characterization of the starting materials. The following sections provide detailed, field-tested protocols for determining the key .

Melting Point Determination: A Criterion for Purity

The melting point is a robust indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[7]

Caption: Workflow for accurate melting point determination.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.[8]

-

Introduce a small amount of the finely powdered compound into the open end of a glass capillary tube.[9]

-

Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm for an accurate reading.[8]

-

-

Apparatus Setup and Measurement:

-

Place the capillary tube into the heating block of a calibrated melting point apparatus.[8]

-

Set the initial heating rate to be rapid until the temperature is about 15-20°C below the expected melting point (~175°C).

-

Crucial Step: Reduce the heating rate to 1-2°C per minute. A slow heating rate is essential for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate measurement.

-

Observe the sample through the magnified viewport. Record the temperature at which the first droplet of liquid appears (T_initial).

-

Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (T_final).

-

-

Interpretation:

Solubility Profiling

Solubility is a critical parameter for drug development, influencing everything from reaction conditions to bioavailability. A comprehensive solubility profile in both aqueous and organic media is essential.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 2273-93-0 [chemicalbook.com]

- 3. Cas 2273-93-0,this compound | lookchem [lookchem.com]

- 4. 2,6-dichloro-7-methyl-7H-purine | C6H4Cl2N4 | CID 75281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. davjalandhar.com [davjalandhar.com]

An In-Depth Technical Guide to the Solubility of 2,6-Dichloro-7-methylpurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-7-methylpurine is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. As a key intermediate in the synthesis of a variety of biologically active molecules, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that dictates its handling, formulation, and bioavailability. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a detailed protocol for its experimental determination, and discusses the underlying principles governing its solubility.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before delving into its solubility characteristics.

| Property | Value | Source(s) |

| CAS Number | 2273-93-0 | [1][2] |

| Molecular Formula | C₆H₄Cl₂N₄ | [1][3] |

| Molecular Weight | 203.03 g/mol | [1] |

| Appearance | Off-white crystalline powder | [3] |

| Melting Point | 195.5-196 °C | [3][4] |

| Calculated LogP | 1.6701 - 2 | [5] |

| Topological Polar Surface Area (TPSA) | 43.6 Ų | [1] |

Solubility Profile of this compound

The solubility of a compound is intrinsically linked to its polarity and the nature of the solvent. The presence of two chlorine atoms on the purine ring, alongside the methyl group, renders this compound a relatively nonpolar molecule, which significantly influences its solubility profile.

Aqueous Solubility

The solubility of this compound in water has been reported to be 0.07 M .[3][4] This corresponds to approximately 14.21 g/L at standard conditions. While this indicates a degree of aqueous solubility, it is important to recognize that for many pharmaceutical applications, higher concentrations may be required.

Organic Solvent Solubility

-

Expected High Solubility: In polar aprotic solvents like DMSO and in protic solvents such as methanol and ethanol.

-

Expected Moderate to Low Solubility: In less polar solvents.

-

Expected Low Solubility: In nonpolar solvents like hexanes.

The following table provides an estimated solubility profile based on these expectations. It is crucial to experimentally verify these values for specific research needs.

| Solvent | Predicted Solubility | Rationale |

| Water | 0.07 M (Experimentally Reported) | The purine core offers some polarity, but the chloro and methyl groups limit extensive hydrogen bonding with water. |

| Dimethyl Sulfoxide (DMSO) | High | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Methanol/Ethanol | Moderate to High | Polar protic solvents that can engage in hydrogen bonding and dipole-dipole interactions. |

| Acetone | Moderate | A polar aprotic solvent with a moderate dielectric constant. |

| Ethyl Acetate | Moderate | A solvent of intermediate polarity. |

| Dichloromethane | Low to Moderate | A nonpolar solvent, though some solubility may be observed due to dipole interactions. |

| Hexanes | Low | A nonpolar solvent, unlikely to effectively solvate the purine derivative. |

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors:

-

Temperature: For most solids dissolving in a liquid, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. An increase in temperature provides this energy, favoring the dissolution process. However, the exact temperature dependence for this compound has not been empirically determined and should be investigated for specific applications.

-

pH: The purine ring system contains nitrogen atoms that can be protonated at acidic pH. Ionization of the molecule can significantly increase its aqueous solubility. Therefore, the solubility of this compound in aqueous solutions is expected to be pH-dependent.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being used for solubility studies.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This protocol outlines the steps to accurately measure the solubility of this compound in a chosen solvent.

Principle

An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., water, DMSO, methanol)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Pipette a known volume of the desired solvent (e.g., 5 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

-

Accurately dilute a known volume of the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (UV-Vis Spectroscopy):

-

Wavelength Determination: To determine the optimal wavelength for quantification (λmax), prepare a dilute solution of this compound and scan its absorbance from approximately 200 to 400 nm. Based on the UV spectrum of the parent compound, 2,6-dichloropurine, the λmax is expected to be in the range of 270-280 nm.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution.

-

Self-Validating System and Causality

This protocol incorporates self-validating steps. The use of an excess of the solid ensures that saturation is reached. The extended equilibration time allows the system to achieve a true thermodynamic equilibrium. Filtration is a critical step to prevent undissolved solid from artificially inflating the measured concentration. The generation of a calibration curve with known standards ensures the accuracy of the quantification.

Characterization and Spectroscopic Data

For accurate identification and quantification, understanding the spectroscopic signature of this compound is essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple. The key expected signals are:

-

A singlet corresponding to the methyl protons (N-CH₃).

-

A singlet corresponding to the proton on the imidazole ring (C8-H).

The availability of ¹H NMR spectra for this compound has been noted in databases such as PubChem.[1]

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorption bands for this compound would include:

-

C-H stretching vibrations from the methyl group and the aromatic ring.

-

C=N and C=C stretching vibrations characteristic of the purine ring system.

-

C-Cl stretching vibrations.

FTIR spectra for this compound are also available in public databases.[1]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in drug discovery. While a precise quantitative solubility profile in various organic solvents requires experimental determination, the provided information on its aqueous solubility, expected behavior in organic solvents, and a detailed experimental protocol will empower researchers to effectively work with this compound. The outlined methodologies and the discussion of influencing factors are designed to ensure robust and reliable solubility data generation, a critical step in the successful development of novel therapeutics.

References

-

PubChem. (n.d.). 2,6-dichloro-7-methyl-7H-purine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dichloropurine. Wiley-VCH GmbH. Retrieved from [Link]

-

NIH. (2012). Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis spectra of control and treated 2,6-dichlorophenol (T1 and T2). Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]

-

NIH. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible spectra of 2,6-dichloropyrazine. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloropurine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-Methyl-2,6,8-trichloro-purine. Wiley-VCH GmbH. Retrieved from [Link]

-

NIH. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health. Retrieved from [Link]

-

NIH. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Institutes of Health. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

PubMed. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) The UV-vis absorption spectra of released 2′,7′-dichlorofluorescein from Tb-MOF. Retrieved from [Link]

Sources

discovery of N7-substituted purines

An In-Depth Technical Guide to the Discovery and Synthesis of N7-Substituted Purines: From Synthetic Challenge to Therapeutic Innovation

Abstract

The purine ring system is a cornerstone of biochemistry, forming the structural basis of DNA, RNA, and critical cofactors. While substitutions at various positions of the purine core have been extensively studied, the selective functionalization of the N7 position has historically presented a significant synthetic hurdle. This guide provides a comprehensive technical overview of the discovery and development of N7-substituted purines, targeted at researchers and professionals in chemistry and drug development. We delve into the fundamental challenge of N7 versus N9 regioselectivity, a problem that has driven the innovation of elegant synthetic strategies. The core of this document details the evolution of these methodologies, from classical approaches to modern de novo syntheses starting from pyrimidine and imidazole precursors, which offer precise regiocontrol. Furthermore, we explore the profound biological and therapeutic significance of N7-substituted purines. These molecules occupy a dual role in biology: they are critical markers of DNA damage resulting from alkylating agents, and they serve as powerful therapeutic agents, including potent antivirals and specific kinase inhibitors. This guide synthesizes the journey of N7-substituted purines from a niche problem in heterocyclic chemistry to a validated and promising class of molecules for biological probes and drug discovery.

The Purine Scaffold and the N7 Conundrum

The purine scaffold, a fusion of pyrimidine and imidazole rings, is one of nature's most vital heterocycles.[1] The two most prominent examples, adenine and guanine, are fundamental components of nucleic acids. The electronic nature of the purine ring system, with its multiple nitrogen atoms, makes it a rich substrate for chemical modification. However, this reactivity also presents a formidable challenge: regioselectivity.

When subjecting a purine to substitution reactions, such as alkylation, a mixture of products is often formed. The N9 and N7 positions of the imidazole ring are the most common sites of reaction due to their nucleophilicity. In many cases, direct alkylation favors the formation of the N9-substituted isomer, which is often the thermodynamically more stable product.[2][3] This inherent lack of selectivity has historically complicated the synthesis and study of pure N7-isomers, necessitating the development of more sophisticated synthetic routes to overcome this challenge.

Strategic Pillars of N7-Purine Synthesis

To bypass the regioselectivity problem, chemists have devised de novo synthesis strategies, building the purine ring system with the N7-substituent already in place. This approach provides unparalleled control over the final product's structure.

The Pyrimidine-to-Purine Approach

The most robust and widely adopted method for the regiospecific synthesis of N7-substituted purines begins with a pre-functionalized pyrimidine ring.[2][4] This strategy's core logic involves introducing the desired N7-substituent onto an exocyclic nitrogen atom of the pyrimidine, which is fated to become the N7 atom of the final purine. The imidazole portion of the purine is then constructed in subsequent steps, locking in the substitution pattern. This method effectively blocks the N9 position from reacting until after the key N7-C8 and N9-C8 bonds are formed.

Recent advancements have streamlined this into a simple, high-yield, three-step process.[2] This methodology has proven versatile, allowing for the introduction of various aryl groups and further functionalization at the C2, C6, and C8 positions. For drug discovery campaigns, this approach has been adapted to solid-phase synthesis, enabling the rapid generation of libraries of N7-substituted purines for screening.[5]

Experimental Protocol: De Novo Synthesis of 7-Arylpurines

The following protocol is adapted from the three-step approach for synthesizing N7-arylpurines from pyrimidine precursors.[2]

Step 1: Synthesis of N-(4-chloropyrimidin-5-yl)acetamide

-

To a solution of 5-amino-4-chloropyrimidine (1.0 eq) in an appropriate solvent (e.g., pyridine), add acetic anhydride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the N-acylated pyrimidine.

Step 2: Copper-Catalyzed N-Arylation

-

In a reaction vessel, combine the N-(4-chloropyrimidin-5-yl)acetamide (1.0 eq), an arylating agent such as a diaryliodonium salt (1.5 eq), and a copper catalyst (e.g., CuI, 10 mol%).

-

Add a suitable solvent (e.g., DMF) and a base (e.g., K₂CO₃, 2.0 eq).

-

Heat the mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purify the resulting N-aryl-N-acyl-diaminopyrimidine intermediate via column chromatography.

Step 3: Imidazole Ring Closure (Cyclization)

-

Dissolve the purified intermediate (1.0 eq) in a cyclizing reagent such as triethyl orthoformate (used in excess as solvent).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction and remove the excess orthoformate under reduced pressure.

-

The crude residue can be purified by flash chromatography on silica gel to afford the pure N7-arylpurine product.

The Imidazole-to-Purine Approach

An alternative de novo strategy begins with a substituted imidazole precursor.[6] For example, 4-nitroimidazole-5-carboxime derivatives can serve as versatile starting materials. Condensation of these precursors with orthoesters can lead to the formation of the pyrimidine ring, yielding the desired purine. A noteworthy aspect of this method is the occasional observation of purine mono-N-oxides as byproducts, which can also be targeted as primary products depending on the reaction conditions.[6] While effective, this route can sometimes be lower yielding compared to the pyrimidine-first approach.

Biological Significance and Therapeutic Landscape

The discovery of methods to reliably synthesize N7-substituted purines has unlocked a vast field of biological and therapeutic research. These compounds are not merely laboratory curiosities; they are intimately involved in cellular damage, pathogenesis, and treatment.

N7-Guanine: A Critical DNA Adduct

The N7 position of guanine is the most nucleophilic and accessible site in duplex DNA, making it a primary target for electrophilic and alkylating agents.[7]

-

Formation: Endogenous metabolic byproducts and exogenous agents, including environmental mutagens and chemotherapeutic drugs like temozolomide, readily form N7-methylguanine (m7G) adducts.[8][9] In fact, m7G typically constitutes over 70% of the DNA adducts formed by such agents.[9]

-

Consequences: While the m7G adduct itself does not significantly distort the DNA double helix, its presence is not benign.[8] The positive charge introduced on the imidazole ring destabilizes the N-glycosidic bond, leading to spontaneous depurination and the formation of an abasic site. Alternatively, the imidazole ring can open to form the more mutagenic N-methyl-formamidopyrimidine (Me-Fapy-G) lesion.[10]

-

Cellular Response: Cells have evolved specific DNA repair mechanisms to counteract the deleterious effects of m7G. The presence of these adducts can also trigger broader DNA damage responses, which involve epigenetically modified RNAs containing N7-methylguanosine.[11][12]

N7-Purines as Antiviral Agents

The development of N7-substituted purine nucleoside analogs has yielded potent antiviral drugs. A prime example is the compound S2242 (2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine), the first N7-substituted acyclic nucleoside analog shown to have powerful and selective activity against several herpesviruses.[13][14]

Unlike many nucleoside analogs such as acyclovir, the antiviral activity of S2242 does not depend on phosphorylation by a virus-encoded thymidine kinase.[13] Instead, it is efficiently phosphorylated by host cell kinases.[15] This provides a crucial advantage against viral strains that have developed resistance through mutations in their thymidine kinase gene.

| Virus | EC₅₀ (µg/mL) |

| Herpes Simplex Virus 1 (HSV-1) | 0.1 - 0.2 |

| Herpes Simplex Virus 2 (HSV-2) | 0.1 - 0.2 |

| Varicella-Zoster Virus (VZV) | 0.01 - 0.02 |

| Human Cytomegalovirus (HCMV) | 0.04 - 0.1 |

| Human Herpesvirus 6 (HHV-6) | 0.0005 |

N7-Purines as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[16] This has made them a major target for drug development. N7-substituted purines have emerged as a promising scaffold for designing specific kinase inhibitors.

Studies have shown that the regiochemistry of substitution on the purine ring can have a profound impact on inhibitor potency and selectivity. In one study, N7 and N9 isomers of arylethanone-substituted 6-aminopurines were synthesized and tested against a panel of cancer-relevant kinases.[3][17] The N9 isomer showed more potent inhibition of Epidermal Growth Factor Receptor (EGF-R), while the N7 isomer was found to be a more specific and potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[17] This highlights the subtle yet critical role of substituent placement in tuning the pharmacological profile of a drug candidate.

| Compound | Substitution | VEGF-R2 IC₅₀ (µM) | EGF-R IC₅₀ (µM) |

| Compound 1 | N9-isomer | 15.0 | 7.4 |

| Compound 2 | N7-isomer | 7.9 | >50 |

Emerging Roles

The biological importance of N7-substitution extends beyond these areas. N7-substituted guanines have been shown to inhibit telomerase activity, an enzyme crucial for cancer cell immortality.[5] Furthermore, N7-substituted purine analogs are more potent inhibitors of purine nucleoside phosphorylase (PNP) than their N9 counterparts, an enzyme of interest for immunosuppressive therapies.[18]

Conclusion

The study of N7-substituted purines represents a compelling narrative of scientific progress. It began with a fundamental challenge in synthetic organic chemistry—the control of regioselectivity—and evolved into a field with profound implications for molecular biology, toxicology, and medicine. The development of robust de novo synthetic strategies, particularly from pyrimidine precursors, has been the key that unlocked the potential of this molecular class. Today, N7-substituted purines are understood through a dual lens: as unavoidable and informative markers of DNA damage and as highly adaptable scaffolds for the rational design of therapeutic agents. The continued exploration of their synthesis and biological activity promises to yield new tools for understanding cellular processes and novel therapies for a range of human diseases.

References

- 1. Purine - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. daneshyari.com [daneshyari.com]

- 4. An efficient and regiospecific strategy to N7-substituted purines and its application to a library of trisubstituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of N7-methylguanine on duplex DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RNA-related DNA damage and repair: The role of N7-methylguanosine in the cell nucleus exposed to UV light - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNA-related DNA damage and repair: The role of N7-methylguanosine in the cell nucleus exposed to UV light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The N-7-substituted acyclic nucleoside analog 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine is a potent and selective inhibitor of herpesvirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The N-7-substituted acyclic nucleoside analog 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine is a potent and selective inhibitor of herpesvirus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracellular metabolism of the N7-substituted acyclic nucleoside analog 2-amino-7-(1,3-dihydroxy-2-propoxymethyl)purine, a potent inhibitor of herpesvirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, synthesis and characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Inhibition of activity of purine nucleoside phosphorylase with N9- and N7-(beta-D-glucofuranuronosyl)purines and 8-substituted N9-(beta-D-ribofuranosyl)purines)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chemistry of 2,6-Dichloro-7-methylpurine: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-7-methylpurine is a substituted purine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its utility in the synthesis of a wide array of biologically active compounds, including potential therapeutics, necessitates a thorough understanding of its safety profile and associated hazards. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, underpinned by available safety data, to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. This data informs proper handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₄ | PubChem[1] |

| Molecular Weight | 203.03 g/mol | PubChem[1] |

| Appearance | Off-white crystalline powder | JHECHEM CO LTD |

| Melting Point | 195.5-196 °C | JHECHEM CO LTD |

| Boiling Point | 307.2°C at 760 mmHg | JHECHEM CO LTD |